1-(5-Fluoro-2-methoxyphenyl)propan-2-one: Synthesis, Physicochemical Profiling, and Safety Data Sheet (SDS)
1-(5-Fluoro-2-methoxyphenyl)propan-2-one: Synthesis, Physicochemical Profiling, and Safety Data Sheet (SDS)
Target Audience: Research Chemists, Drug Development Professionals, and Regulatory Compliance Officers.
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into established pharmacophores is a primary tactic for modulating lipophilicity, enhancing metabolic stability, and altering the pKa of adjacent functional groups [1]. 1-(5-Fluoro-2-methoxyphenyl)propan-2-one is a highly specialized, novel intermediate. It serves as a critical precursor in the synthesis of substituted phenethylamines and amphetamine derivatives, which are often investigated as central nervous system (CNS) active agents, particularly 5-HT 2A receptor agonists and monoamine transporter modulators.
Because this compound is a proprietary or newly characterized research intermediate, a universally registered Chemical Abstracts Service (CAS) Registry Number has not yet been publicly assigned. This whitepaper provides a comprehensive, predictive physicochemical profile, a rigorously designed synthetic methodology, and a complete Safety Data Sheet (SDS) to ensure safe handling and regulatory compliance in laboratory environments.
Physicochemical Profiling
Understanding the physical properties of this phenylacetone derivative is essential for designing purification workflows (such as fractional vacuum distillation) and predicting its behavior in biological assays. The methoxy group at the 2-position provides steric hindrance and hydrogen-bond accepting capabilities, while the 5-fluoro substitution protects the aromatic ring from rapid cytochrome P450-mediated para-hydroxylation.
Table 1: Structural and Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1-(5-Fluoro-2-methoxyphenyl)propan-2-one |
| Common Synonyms | 5-Fluoro-2-methoxyphenylacetone; 5-F-2-MeO-P2P |
| CAS Registry Number | Unassigned / Proprietary Research Chemical |
| Molecular Formula | C 10 H 11 FO 2 |
| Molecular Weight | 182.19 g/mol |
| Exact Mass | 182.0743 Da |
| Predicted Appearance | Pale yellow to colorless viscous liquid |
| Predicted Boiling Point | 255 – 265 °C at 760 mmHg |
| Predicted Density | ~1.12 g/cm³ |
| LogP (Octanol/Water) | ~2.1 (Calculated) |
Safety Data Sheet (SDS) & Hazard Assessment
As a substituted phenylacetone, this compound must be handled with strict adherence to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) [4]. While specific empirical toxicity data may be limited, hazards are extrapolated from structurally analogous compounds (e.g., unsubstituted phenylacetone and fluorinated aromatic solvents).
Table 2: GHS Hazard and Precautionary Statements
| Classification | Statement Code | Description |
| Signal Word | WARNING | Applicable to Category 2 Irritants. |
| Hazard (H) | H315 | Causes skin irritation. |
| Hazard (H) | H319 | Causes serious eye irritation. |
| Hazard (H) | H335 | May cause respiratory irritation. |
| Precautionary (P) | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Precautionary (P) | P280 | Wear protective gloves/protective clothing/eye protection. |
| Precautionary (P) | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. |
Handling and Storage Protocols
-
Storage: Store in a tightly sealed amber glass container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent slow auto-oxidation of the benzylic position.
-
Regulatory Note: Unsubstituted phenylacetone is a List I controlled precursor in many jurisdictions. While the 5-fluoro-2-methoxy derivative may not be explicitly scheduled, it falls under analogue watchlists. Strict inventory tracking is mandatory.
Figure 1: Safety, isolation, and QA/QC validation workflow.
Synthetic Methodologies
To synthesize 1-(5-Fluoro-2-methoxyphenyl)propan-2-one, two primary routes are viable. The choice of route depends on precursor availability.
-
Route A (Henry Reaction): Utilizes commercially available 5-fluoro-2-methoxybenzaldehyde.
-
Route B (Wacker Oxidation): Utilizes 4-fluoro-2-allyl-1-methoxybenzene, oxidized via a Palladium catalyst [3].
Below, we detail the highly reliable Route A , which relies on a self-validating thermodynamic cascade.
Figure 2: Synthetic pathways for 1-(5-Fluoro-2-methoxyphenyl)propan-2-one.
Detailed Protocol: Route A (Henry Condensation & Nef-Type Hydrolysis)
Step 1: Nitroaldol (Henry) Condensation
Causality: We utilize ammonium acetate in glacial acetic acid to facilitate the nucleophilic addition of nitroethane to the aldehyde. The acidic medium promotes the subsequent dehydration of the intermediate nitroalcohol to the thermodynamically stable trans-nitroalkene. Removing water drives the equilibrium forward[2].
-
Charge: To a 500 mL round-bottom flask, add 5-fluoro-2-methoxybenzaldehyde (1.0 eq, 50 mmol) and nitroethane (1.5 eq, 75 mmol).
-
Catalyze: Add ammonium acetate (0.2 eq, 10 mmol) and glacial acetic acid (150 mL).
-
React: Equip the flask with a reflux condenser and heat to 105 °C for 6 hours under a nitrogen atmosphere.
-
Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using an 80:20 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the UV-active aldehyde spot is entirely replaced by a bright yellow spot indicative of the conjugated nitroalkene.
-
Isolate: Cool the mixture to room temperature. Pour over 300 g of crushed ice. Filter the resulting bright yellow precipitate under vacuum and recrystallize from hot ethanol to yield pure 1-(5-fluoro-2-methoxyphenyl)-2-nitropropene.
Step 2: Reductive Hydrolysis
Causality: Direct reduction of the nitroalkene to the ketone is achieved using iron powder and hydrochloric acid. Iron acts as a mild electron donor, halting the reduction at the oxime/imine stage. The aqueous acidic environment rapidly hydrolyzes this intermediate to the target ketone. Utilizing stronger reducing agents (e.g., LiAlH 4 ) would erroneously yield the primary amine.
-
Charge: Dissolve the purified nitroalkene (1.0 eq, 30 mmol) in methanol (150 mL) and add fine iron powder (4.0 eq, 120 mmol).
-
React: Heat the suspension to 60 °C. Dropwise, add 37% HCl (5.0 eq, 150 mmol) over 30 minutes. Caution: This step is highly exothermic and generates hydrogen gas.
-
Reflux: Maintain reflux for an additional 4 hours.
-
Self-Validation (IPC): Aliquot a 0.5 mL sample, neutralize with saturated NaHCO 3 , extract into dichloromethane, and analyze via GC-MS. The target molecular ion ( m/z 182) should dominate the chromatogram, with no residual nitroalkene ( m/z 211) present.
-
Isolate: Filter the hot mixture through a pad of Celite to remove iron salts. Extract the filtrate with dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4 , and concentrate in vacuo.
-
Purify: Purify the crude dark oil via fractional vacuum distillation (approx. 110–120 °C at 1 mmHg) to isolate the pure ketone as a pale yellow liquid.
Analytical Validation (QA/QC)
To confirm the structural integrity of the synthesized batch, the following analytical signatures must be verified:
-
GC-MS (EI, 70 eV): Expected molecular ion peak at m/z 182. Base peak likely at m/z 139 (corresponding to the 5-fluoro-2-methoxybenzyl tropylium cation following the loss of the acetyl radical, -43 Da).
-
1 H-NMR (400 MHz, CDCl 3 ):
-
Singlet at ~2.15 ppm (3H, -CH 3 of the ketone).
-
Singlet at ~3.65 ppm (2H, benzylic -CH 2 -).
-
Singlet at ~3.80 ppm (3H, -OCH 3 ).
-
Multiplets between 6.80–7.00 ppm (3H, aromatic protons, exhibiting distinct JH−F coupling).
-
References
-
Fluorine in medicinal chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]
-
The Henry reaction: recent examples. Luzzio, F. A. Tetrahedron, 57(6), 915-945 (2001). URL:[Link]
-
Hazard Communication Standard (HCS). Occupational Safety and Health Administration (OSHA), United States Department of Labor. URL:[Link]
